molecular formula C6H7NO B3022450 2-Hydroxy-3-methylpyridine CAS No. 91914-04-4

2-Hydroxy-3-methylpyridine

Cat. No. B3022450
Key on ui cas rn: 91914-04-4
M. Wt: 109.13 g/mol
InChI Key: MVKDNXIKAWKCCS-UHFFFAOYSA-N
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Patent
US08163927B2

Procedure details

To a solution of 3-methyl-2(1H)-pyridinone (commercial aldrich) (200 mg, 1.85 mmol), in dry DMF (5 mL), K2CO3 (0.51 g) and 1-bromo-3-chlorobutane (0.32 mL) were added and the resulting mixture was heated at 90° C. for 5 hours. After solvent elimination under reduced pressure, the residue was diluted with ethyl acetate and washed once with water and once with brine. The organic phase was dried over anhydrous Na2SO4 and concentrated under reduced pressure. The crude product was purified by silica gel chromatography eluting with cyclohexane/EtOAc 8:2 to give the title compound as colourless oil (0.24 g).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
0.32 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3](=[O:8])[NH:4][CH:5]=[CH:6][CH:7]=1.[C:9]([O-])([O-])=O.[K+].[K+].Br[CH2:16][CH2:17][CH:18]([Cl:20])C>CN(C=O)C.C(OCC)(=O)C>[Cl:20][CH2:18][CH2:17][CH2:16][CH2:9][N:4]1[CH:5]=[CH:6][CH:7]=[C:2]([CH3:1])[C:3]1=[O:8] |f:1.2.3|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
CC=1C(NC=CC1)=O
Name
Quantity
0.51 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0.32 mL
Type
reactant
Smiles
BrCCC(C)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed once with water and once with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with cyclohexane/EtOAc 8:2

Outcomes

Product
Name
Type
product
Smiles
ClCCCCN1C(C(=CC=C1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.24 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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